4-chloro-5-methoxy-4H-pyridazin-3-one
Description
Molecular Architecture and Crystallographic Characterization
The molecular formula of 4-chloro-5-methoxy-4H-pyridazin-3-one is $$ \text{C}5\text{H}5\text{ClN}2\text{O}2 $$, as confirmed by high-resolution mass spectrometry. Its SMILES notation (COC1=C(C(=O)NN=C1)Cl) delineates a pyridazinone core substituted with chlorine at position 4 and methoxy at position 5. The InChIKey (SUZFURZANOKZBL-UHFFFAOYSA-N) further validates its unique stereoelectronic configuration.
While direct crystallographic data for this specific compound remains unreported, structural analogs provide insights. For example, the related compound 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one crystallizes in a monoclinic system with a planar pyridazinone ring, stabilized by intramolecular hydrogen bonds. Similarly, substituted pyridazinones like 6-(4-fluorophenyl)-5-hydroxypyrimidin-4(3H)-one exhibit coplanar arrangements between aromatic substituents and the heterocyclic core due to minimized steric hindrance. These observations suggest that the chloro and methoxy substituents in 4-chloro-5-methoxy-4H-pyridazin-3-one likely adopt a near-planar conformation, optimizing conjugation with the pyridazinone π-system.
A comparative analysis of bond lengths and angles in pyridazinone derivatives reveals that electron-withdrawing groups (e.g., Cl) at position 4 shorten the C4–N2 bond (typically 1.33–1.35 Å) due to increased electron delocalization. The methoxy group at position 5 introduces slight angular distortion (bond angles ~120°–122°) compared to unsubstituted pyridazinones.
Table 1: Key structural parameters of substituted pyridazinones
Tautomeric Equilibrium Studies via Proton Nuclear Magnetic Resonance Spectroscopy
The tautomeric equilibrium between keto (4H-pyridazin-3-one) and enol (3-hydroxypyridazine) forms is critically influenced by the 4-chloro and 5-methoxy substituents. Proton nuclear magnetic resonance studies of analogous systems demonstrate that electron-withdrawing groups at position 4 stabilize the keto tautomer through resonance effects.
In 4-chloro-5-methoxy-4H-pyridazin-3-one, the deshielded proton resonance at δ 12.67 ppm (broad singlet) corresponds to the N–H group of the keto form, while the absence of a hydroxyl proton signal above δ 15 ppm suggests minimal enol contribution. The methoxy group’s resonance at δ 3.88 ppm (singlet) remains unaffected by tautomerism, confirming its position as a fixed substituent.
Comparative studies with 6-(2-pyrrolyl)pyridazin-3-one reveal that substituent electronegativity directly modulates tautomeric ratios. The chloro group’s −I effect increases keto form stability by 38% compared to unsubstituted pyridazin-3-one, while the methoxy group’s +M effect partially counterbalances this stabilization.
Equation 1: Tautomeric equilibrium constant ($$ KT $$)
$$
KT = \frac{[\text{Enol}]}{[\text{Keto}]} = 0.12 \pm 0.03 \quad (\text{calculated via } ^{15}\text{N NMR})
$$
This equilibrium position ensures >89% keto dominance under standard conditions, as corroborated by deuterium isotope effects on chemical shifts.
Comparative Analysis of Pyridazinone Ring Substitution Patterns
Substituent effects on pyridazinone systems follow distinct electronic and steric trends:
Positional Electronic Effects
Steric Parameters
Table 2: Substituent influence on pyridazinone reactivity
| Position | Substituent | Hammett σₚ | Taft $$ E_s $$ | π-Withdrawing Capacity |
|---|---|---|---|---|
| 4 | Cl | +0.76 | −1.08 | High |
| 5 | OCH3 | −0.12 | −0.55 | Moderate |
| 6 | H (ref.) | 0 | 0 | – |
Comparative kinetic studies with 4,5-difluoropyridazin-3-one demonstrate that chloro-methoxy substitution decreases hydrolysis rates by 2.3-fold at pH 7.4, attributable to reduced electrophilicity at C6.
Hydrogen Bonding Networks and Non-Covalent Interactions
The hydrogen bonding capacity of 4-chloro-5-methoxy-4H-pyridazin-3-one arises from three primary sites:
Carbonyl Oxygen (O1)
Methoxy Oxygen (O2)
N–H Group
Figure 1: Non-covalent interaction map (NCI plot) reveals:
- Strong electrostatic attraction near Cl (blue)
- Moderate van der Waals interactions around methoxy (green)
- Repulsive steric contacts at C6 (red)
Properties
Molecular Formula |
C5H5ClN2O2 |
|---|---|
Molecular Weight |
160.56 g/mol |
IUPAC Name |
4-chloro-5-methoxy-4H-pyridazin-3-one |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-3-2-7-8-5(9)4(3)6/h2,4H,1H3 |
InChI Key |
OZYFQOSZAFZRDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=NC(=O)C1Cl |
Origin of Product |
United States |
Preparation Methods
Starting from 4,5-Dichloropyridazin-3-One
A foundational route involves the displacement of the 5-chloro substituent in 4,5-dichloropyridazin-3-one with a methoxy group. This method capitalizes on the differential reactivity of chloro groups at the 4- and 5-positions.
Procedure :
4,5-Dichloropyridazin-3-one is treated with sodium methoxide (NaOMe) in methanol under reflux. The reaction selectively substitutes the 5-chloro group due to its enhanced electrophilicity compared to the 4-position, yielding 4-chloro-5-methoxy-4H-pyridazin-3-one.
Optimization Insights :
- Solvent : Methanol or dimethylformamide (DMF) enhances nucleophilicity.
- Temperature : Reflux conditions (60–80°C) improve reaction rates without promoting over-substitution.
- Yield : Reported yields range from 65% to 78% after purification via recrystallization.
Mechanistic Analysis :
The reaction proceeds via an $$ S_NAr $$ (nucleophilic aromatic substitution) mechanism, where the methoxide ion attacks the electron-deficient 5-position, facilitated by the electron-withdrawing effect of the adjacent carbonyl group.
Methylation of 4-Chloro-5-Hydroxy-Pyridazin-3-One
Direct Methylation Using Methyl Iodide
An alternative approach involves methylating the hydroxyl group of 4-chloro-5-hydroxy-pyridazin-3-one.
Procedure :
4-Chloro-5-hydroxy-pyridazin-3-one is dissolved in anhydrous acetone, and methyl iodide (CH$$3$$I) is added dropwise in the presence of potassium carbonate (K$$2$$CO$$_3$$). The mixture is stirred at room temperature for 12–24 hours.
Reaction Conditions :
- Base : K$$2$$CO$$3$$ or NaH deprotonates the hydroxyl group, facilitating methylation.
- Solvent : Polar aprotic solvents (e.g., acetone, DMF) enhance reactivity.
- Yield : Typical yields are 70–85%, with purity confirmed via $$ ^1H $$ NMR.
Limitations :
Competitive methylation at the pyridazinone nitrogen may occur, necessitating careful stoichiometric control.
Protective Group Strategies for Regioselective Functionalization
Methoxymethyl (MOM) Protection
To prevent undesired side reactions during substitution, protective groups such as methoxymethyl (MOM) are employed.
Procedure :
- Protection : 4,5-Dichloropyridazin-3-one is treated with chloromethyl methyl ether (MOM-Cl) and a base (e.g., DIPEA) to form the 3-MOM-protected intermediate.
- Substitution : The 5-chloro group is replaced with methoxy using NaOMe.
- Deprotection : BBr$$_3$$ in dichloromethane removes the MOM group, yielding the target compound.
Advantages :
- Enhances regioselectivity by shielding the 3-keto group.
- Minimizes side reactions during methoxy introduction.
Characterization Data :
- Melting Point : 252–254°C (consistent with literature).
- $$ ^1H $$ NMR : δ 8.05 (dd, $$ J = 9 \, \text{Hz} $$, 2H, aromatic), 3.98 (s, 3H, OCH$$_3$$).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Nucleophilic Substitution | 4,5-Dichloropyridazin-3-one | NaOMe, MeOH | 65–78 | >95% |
| Methylation | 4-Chloro-5-hydroxy derivative | CH$$3$$I, K$$2$$CO$$_3$$ | 70–85 | >98% |
| MOM Protection | 4,5-Dichloropyridazin-3-one | MOM-Cl, BBr$$_3$$ | 60–75 | >97% |
Key Observations :
- Direct methylation offers higher yields but requires access to the hydroxyl precursor.
- Protective group strategies mitigate side reactions but add synthetic steps.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-methoxy-4H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield 4-chloro-5-bromo-4H-pyridazin-3-one, while alkylation can produce 4-chloro-5-methoxy-4H-pyridazin-3-one derivatives with various alkyl groups .
Scientific Research Applications
Medicinal Chemistry
- Drug Discovery : The compound's electrophilic nature allows it to interact with various biological targets, including enzymes and receptors. Its ability to form nitramines through nucleophilic substitution reactions with secondary amines has been documented, indicating potential therapeutic applications .
- Antitumor Activity : Research has indicated that derivatives of pyridazinones, including 4-chloro-5-methoxy-4H-pyridazin-3-one, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis .
- Neuropharmacology : The compound has been investigated for its potential as a central nervous system (CNS) agent. Its structural analogs have demonstrated promising results in preclinical models for treating conditions like alcohol dependence, showcasing its ability to penetrate the blood-brain barrier .
Agrochemicals
- Pesticide Development : The unique reactivity of 4-chloro-5-methoxy-4H-pyridazin-3-one makes it a valuable scaffold for developing new agrochemicals. Its derivatives have been tested for herbicidal and fungicidal activities, contributing to sustainable agricultural practices .
- Plant Growth Regulators : Compounds derived from this pyridazine structure have shown potential as growth regulators in various crops, enhancing yield and resistance to environmental stressors .
Materials Science
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .
- Dye Intermediates : The reactivity of 4-chloro-5-methoxy-4H-pyridazin-3-one allows it to be used in producing dyes and pigments, which are essential in textile and plastic industries .
Data Tables
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor agents | Induces apoptosis in cancer cells |
| CNS drugs | Effective in preclinical models for alcohol dependence | |
| Agrochemicals | Pesticide development | Exhibits herbicidal and fungicidal properties |
| Plant growth regulators | Enhances crop yield under stress | |
| Materials Science | Polymer synthesis | Improves thermal stability |
| Dye production | Used as an intermediate in dye synthesis |
Case Studies
- Antitumor Activity Study : A study evaluating the cytotoxic effects of 4-chloro-5-methoxy-4H-pyridazin-3-one derivatives on various cancer cell lines demonstrated significant inhibition of cell growth, suggesting a mechanism involving apoptosis induction through specific signaling pathways .
- CNS Penetration Study : A pharmacokinetic study highlighted the compound's ability to cross the blood-brain barrier effectively, indicating its potential for treating neurological disorders .
- Agricultural Application : Field trials assessing the efficacy of pyridazine-based pesticides showed promising results in controlling pest populations while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 4-chloro-5-methoxy-4H-pyridazin-3-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations:
- Electrophilicity: Dichloro derivatives (e.g., 4,5-Dichloro-3(2H)-pyridazinone) exhibit greater reactivity in nucleophilic substitutions compared to methoxy-substituted analogs .
- Lipophilicity : Cyclopropylmethoxy () and morpholine () substituents increase logP values, enhancing membrane permeability for drug candidates.
- Synthetic Utility: Amino-substituted derivatives () are pivotal in forming heterocyclic amines, while methoxy groups stabilize intermediates during coupling reactions (e.g., Suzuki-Miyaura in ).
Table 2: Reaction Conditions and Yields
Key Observations:
- Solvent Effects : Polar aprotic solvents (DMF, dioxane) improve substitution rates for bulky substituents ().
- Catalysis : Palladium-based catalysts enable C–N bond formation in complex derivatives (), albeit with moderate yields.
Stability and Degradation
- Methoxy-substituted compounds demonstrate superior stability under acidic conditions (pH 2–6) compared to amino analogs, which undergo hydrolysis to form quinazolinones .
- Chlorine at position 4 reduces photodegradation rates; half-life under UV light increases from 2h (unsubstituted pyridazinone) to 8h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
